Cas no 832-58-6 (2',4',6'-Trimethoxyacetophenone)

2',4',6'-Trimethoxyacetophenone structure
832-58-6 structure
Product Name:2',4',6'-Trimethoxyacetophenone
CAS 번호:832-58-6
MF:C11H14O4
메가와트:210.226463794708
MDL:MFCD00017238
CID:83123
PubChem ID:24882307
Update Time:2025-06-07

2',4',6'-Trimethoxyacetophenone 화학적 및 물리적 성질

이름 및 식별자

    • 2,4,6-Trimethoxyacetophenone
    • 2',4',6'-Trimethoxyacetophenone
    • 1-(2,4,6-trimethoxyphenyl)ethanone
    • 1-acetyl-2,4,6-trimethoxybenzene
    • 2',4',6'-trimethoxyphenylacetophenone
    • 2-acetyl-1,3,5-trimethoxybenzene
    • O-Methylxanthoxylin
    • phloracetophenone trimethyl ether
    • phloroacetophenone trimethylether
    • [ "" ]
    • 1-(2,4,6-Trimethoxyphenyl)ethanone (ACI)
    • Acetophenone, 2′,4′,6′-trimethoxy- (6CI, 7CI, 8CI)
    • 1-(2,4,6-Trimethoxyphenyl)ethan-1-one
    • 2,4,6-Trimethoxyphenyl methyl ketone
    • 2′,4′,6′-Trimethoxyacetophenone
    • 4-Acetyl-1,3,5-trimethoxybenzene
    • CS-0017325
    • Cambridge id 5135317
    • MFCD00017238
    • 832-58-6
    • DTXSID10232214
    • 2',4',6'-Trimethoxyacetophenone, 97%
    • CHEMBL4462275
    • 1-(2,4,6-Trimethoxyphenyl)ethanone #
    • AKOS015851698
    • SR-01000196551-1
    • D70100
    • A840543
    • Ethanone, 1-(2,4,6-trimethoxyphenyl)-
    • FT-0609886
    • 2 inverted exclamation marka,4 inverted exclamation marka,6 inverted exclamation marka-Trimethoxyacetophenone
    • SR-01000196551
    • Q63409322
    • SCHEMBL2029772
    • BS-17565
    • 1-(2,4,6-Trimethoxy-phenyl)-ethanone
    • ALBB-031659
    • DB-056702
    • 2,4,6-TRIMETHOXY ACETOPHENONE
    • MDL: MFCD00017238
    • 인치: 1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3
    • InChIKey: KPZWHZSIXZXDMW-UHFFFAOYSA-N
    • 미소: O=C(C)C1C(OC)=CC(OC)=CC=1OC
    • BRN: 519324

계산된 속성

  • 정밀분자량: 210.08900
  • 동위원소 질량: 210.089
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 203
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 1.5
  • 토폴로지 분자 극성 표면적: 44.8A^2

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.089
  • 융해점: 98-102 °C (lit.)
  • 비등점: 343°C at 760 mmHg
  • 플래시 포인트: 152°C
  • 굴절률: 1.495
  • 용해도: Soluble in chloroform.
  • PSA: 44.76000
  • LogP: 1.91500
  • 용해성: 미확정

2',4',6'-Trimethoxyacetophenone 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H319
  • 경고성 성명: P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36
  • 보안 지침: S26-S36
  • 위험물 표지: Xi
  • 위험 용어:R36

2',4',6'-Trimethoxyacetophenone 세관 데이터

  • 세관 번호:2914509090
  • 세관 데이터:

    ?? ?? ??:

    2914509090

    개요:

    2914509090은 산소기단을 함유한 다른 케톤을 함유하고 있다.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용, 아세톤 신고 포장

    요약:

    HS: 2914509090기타 기타 산소기능을 갖춘 케톤부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:5.5% General tariff:30.0%

2',4',6'-Trimethoxyacetophenone 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
630594-5G
2',4',6'-Trimethoxyacetophenone
832-58-6
5g
¥700.39 2023-12-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T838576-5g
2',4',6'-Trimethoxyacetophenone
832-58-6 98%
5g
910.00 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T70490-1g
1-(2,4,6-trimethoxyphenyl)ethanone
832-58-6 ≥97%
1g
¥194.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T70491-5mg
1-(2,4,6-trimethoxyphenyl)ethanone
832-58-6 ,HPLC≥98%
5mg
¥948.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HX956-250mg
2',4',6'-Trimethoxyacetophenone
832-58-6 98%
250mg
101CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HX956-1g
2',4',6'-Trimethoxyacetophenone
832-58-6 98%
1g
216.0CNY 2021-07-10
eNovation Chemicals LLC
D769200-25g
2,4,6-Trimethoxyacetophenone
832-58-6 98%
25g
$240 2024-06-07
TRC
T895793-250mg
2',4',6'-Trimethoxyacetophenone
832-58-6
250mg
$64.00 2023-05-17
TRC
T895793-500mg
2',4',6'-Trimethoxyacetophenone
832-58-6
500mg
$87.00 2023-05-17
Apollo Scientific
OR1124-1g
2',4',6'-Trimethoxyacetophenone
832-58-6 98%
1g
£46.00 2023-09-02

2',4',6'-Trimethoxyacetophenone 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: 9,10-Dimethylanthracene Solvents: Acetonitrile ;  15 - 20 h
참조
p-Selective (sp2)-C-H functionalization for an acylation/alkylation reaction using organic photoredox catalysis
Pandey, Ganesh; et al, Chemical Communications (Cambridge, 2017, 53(91), 12337-12340

합성 방법 2

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
참조
Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent
Zhang, Baoxin; et al, Journal of Medicinal Chemistry, 2015, 58(4), 1795-1805

합성 방법 3

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  24 h, reflux
참조
Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR)
Bello, Murilo Lamim; et al, Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052

합성 방법 4

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
참조
Design, synthesis, characterization and anti-inflammatory evaluation of novel pyrazole amalgamated flavones
Chavan, Hemant V.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1315-1321

합성 방법 5

반응 조건
1.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Diethyl ether ;  3 d, 0 - 5 °C
1.2 Reagents: Water Solvents: Water ;  5 °C → 60 °C; 2 h, 60 °C
참조
Total synthesis of 3',3'''-binaringenin and related biflavonoids
Sagrera, Gabriel; et al, Synthesis, 2010, (16), 2776-2786

합성 방법 6

반응 조건
참조
Chemical constituents of Amaryllidaceae. Part 31. Free and glucosyloxy acetophenones from Pancratium biflorum
Ghosal, Shibnath; et al, Phytochemistry, 1989, 28(11), 3193-6

합성 방법 7

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  48 h, reflux
2.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Diethyl ether ;  3 d, 0 - 5 °C
2.2 Reagents: Water Solvents: Water ;  5 °C → 60 °C; 2 h, 60 °C
참조
Total synthesis of 3',3'''-binaringenin and related biflavonoids
Sagrera, Gabriel; et al, Synthesis, 2010, (16), 2776-2786

합성 방법 8

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane
2.2 -
참조
Synthesis of maritimin, a chromone from Pancratium maritimum
Asolkar, Ratnakar; et al, Journal of Chemical Research, 2001, (12), 549-550

합성 방법 9

반응 조건
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ;  4 h, reflux; reflux → 0 °C
1.2 1 h, reflux; reflux → 0 °C
1.3 Solvents: Methanol ;  0 °C
2.1 Catalysts: 9,10-Dimethylanthracene Solvents: Acetonitrile ;  15 - 20 h
참조
p-Selective (sp2)-C-H functionalization for an acylation/alkylation reaction using organic photoredox catalysis
Pandey, Ganesh; et al, Chemical Communications (Cambridge, 2017, 53(91), 12337-12340

합성 방법 10

반응 조건
1.1 -
2.1 Reagents: Aluminum chloride
참조
4-Acyloxy-2,5-diphenyl-3-oxo-2,3-dihydrothiophene 1,1-dioxides as acylating agents in the Friedel-Crafts reaction
Van Ree, Teunis, South African Journal of Chemistry, 1989, 42(4), 139-42

합성 방법 11

반응 조건
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ;  -20 °C
참조
Concise and Scalable Synthesis of Aspalathin, a Powerful Plasma Sugar-Lowering Natural Product
Han, Ze; et al, Journal of Natural Products, 2014, 77(3), 583-588

합성 방법 12

반응 조건
1.1 Catalysts: 4′-(4-Hydroxyphenyl)-2,2′:6′,2′′-terpyridine (reaction products with poly{[(hydroxyphenyl)methylene]-methylphosphoro…) ,  Scandium triflate ,  Phosphorodichloridothioic hydrazide, 2-[(4-hydroxyphenyl)methylene]-1-methyl-, h… (terpyridinylphenyl-terminated) Solvents: Acetonitrile ;  15 min, rt
1.2 30 min, heated
참조
Efficient and recyclable rare earth-based catalysts for Friedel-Crafts acylations under microwave heating: dendrimers show the way
Perrier, Arnaud; et al, Green Chemistry, 2013, 15(8), 2075-2080

합성 방법 13

반응 조건
1.1 Catalysts: Trifluoroacetic acid ;  1.5 h, rt
참조
Hydrogen bond donor solvents enabled metal and halogen-free Friedel-Crafts acylations with virtually no waste stream
Liu, Guangchang; et al, Tetrahedron Letters, 2018, 59(10), 869-872

합성 방법 14

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  2 h, 0 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
Total syntheses of norartocarpin and artocarpin
Zhang, Wen-Jing; et al, Tetrahedron, 2013, 69(29), 5850-5858

합성 방법 15

반응 조건
1.1 Reagents: Titanium tetrachloride
참조
Synthesis of a condensed tannin model compound, 4-(2,4,6-trihydroxyphenyl)flavan-3,3',4',5,7-pentaol
Kawamoto, Haruo; et al, Journal of Wood Chemistry and Technology, 1989, 9(1), 35-52

합성 방법 16

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
참조
Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones
Chavan, Hemant V.; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2015, 30(1), 22-31

합성 방법 17

반응 조건
참조
Preparation of 2-alkyl-2-aryl-1,3-benzodioxan-4-ones by Friedel-Crafts reaction of O-acylsalicyloyl chlorides with aromatics
Lonsky, Werner; et al, Chemische Berichte, 1975, 108(5), 1593-7

합성 방법 18

반응 조건
1.1 Reagents: Water Catalysts: Trifluoromethanesulfonic acid Solvents: Water
참조
The chemistry of nitrilium salts. Part 1. Acylation of phenols and phenol ethers with nitriles and trifluoromethanesulfonic acid
Booth, Brian L.; et al, Journal of the Chemical Society, 1980, (12), 2894-900

합성 방법 19

반응 조건
1.1 Catalysts: Potassium carbonate Solvents: Dimethyl sulfoxide ;  4 h, rt → 110 °C
참조
Selective synthesis and characterization of aryl ether
Wu, Ting; et al, Guangpu Shiyanshi, 2011, 28(1), 62-65

합성 방법 20

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Reagents: Tosyl chloride ;  0 °C → rt; 1 h, rt; rt → -30 °C
1.3 Solvents: Diethyl ether ;  -30 °C; 30 min, -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  -30 °C → rt
참조
A Simple and Modified One Pot Conversion of Carboxylic Acid to Ketone
Sahoo, Debasis ; et al, Current Organocatalysis, 2023, 10(1), 58-65

합성 방법 21

반응 조건
1.1 Reagents: Aluminum chloride
참조
4-Acyloxy-2,5-diphenyl-3-oxo-2,3-dihydrothiophene 1,1-dioxides as acylating agents in the Friedel-Crafts reaction
Van Ree, Teunis, South African Journal of Chemistry, 1989, 42(4), 139-42

합성 방법 22

반응 조건
1.1 Reagents: Boron trifluoride etherate ;  36 h, rt
1.2 Reagents: Sodium acetate Solvents: Water ;  overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
참조
Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent
Zhang, Baoxin; et al, Journal of Medicinal Chemistry, 2015, 58(4), 1795-1805

합성 방법 23

반응 조건
1.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Diethyl ether ;  0 - 5 °C
1.2 Solvents: Water ;  reflux
1.3 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Sodium hydroxide Solvents: Acetone ;  24 h, reflux
참조
Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR)
Bello, Murilo Lamim; et al, Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052

합성 방법 24

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 min, reflux
2.1 Catalysts: Indium triflate ;  1 min, 110 - 120 °C
참조
Microwave-assisted efficient synthesis of polymethoxyacetophenones and natural polymethoxyflavones, and their inhibitory effects on melanogenesis
Tsukayama, Masao; et al, Heterocycles, 2007, 71(7), 1589-1600

합성 방법 25

반응 조건
1.1 Catalysts: Cuprous chloride Solvents: Methanol ,  Dimethylformamide
2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane
2.2 Solvents: 1,2-Dichloroethane
2.3 Reagents: Water
참조
A convenient synthesis of chrysin and tectochrysin
Zhu, Jin-Tao; et al, Chemical Research in Chinese Universities, 2001, 17(3), 259-263

합성 방법 26

반응 조건
참조
Chemical constituents of Amaryllidaceae. Part 31. Free and glucosyloxy acetophenones from Pancratium biflorum
Ghosal, Shibnath; et al, Phytochemistry, 1989, 28(11), 3193-6

2',4',6'-Trimethoxyacetophenone Raw materials

2',4',6'-Trimethoxyacetophenone Preparation Products

2',4',6'-Trimethoxyacetophenone 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:832-58-6)2',4',6'-Trimethoxyacetophenone
주문 번호:A840543
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:50
가격 ($):224.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:832-58-6)2′,4′,6′-Trimethoxyacetophenone
주문 번호:LE14562
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:10
가격 ($):discuss personally
Email:18501500038@163.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:832-58-6)2',4',6'-Trimethoxyacetophenone
A840543
순결:99%
재다:25g
가격 ($):224.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:832-58-6)2′,4′,6′-Trimethoxyacetophenone
LE14562
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의
Email